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hirudin HV1

Thrombin inhibition Anticoagulant potency Drug discovery

Hirudin HV1 is the archetypal 65-amino-acid polypeptide variant of hirudin, originally isolated from the salivary glands of the medicinal leech Hirudo medicinalis. It belongs to the bivalent direct thrombin inhibitor (DTI) class, binding simultaneously to the catalytic active site and fibrinogen-binding exosite I of thrombin with femtomolar affinity.

Molecular Formula C4H5NO2
Molecular Weight 0
CAS No. 101753-64-4
Cat. No. B1166344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namehirudin HV1
CAS101753-64-4
Synonymshirudin HV1
Molecular FormulaC4H5NO2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hirudin HV1 (CAS 101753-64-4): The Reference Isoform of the Most Potent Natural Thrombin Inhibitor


Hirudin HV1 is the archetypal 65-amino-acid polypeptide variant of hirudin, originally isolated from the salivary glands of the medicinal leech Hirudo medicinalis [1]. It belongs to the bivalent direct thrombin inhibitor (DTI) class, binding simultaneously to the catalytic active site and fibrinogen-binding exosite I of thrombin with femtomolar affinity [2]. HV1 serves as the sequence template for the FDA-approved recombinant anticoagulants desirudin (Iprivask/Revasc) and lepirudin (Refludan), which differ from natural HV1 only by the absence of a sulfate group on Tyr-63 [3]. As the most extensively characterized hirudin isoform, HV1 remains the benchmark against which novel thrombin inhibitors and engineered hirudin variants are measured in both academic research and industrial anticoagulant development.

1 Native reference isoform for thrombin inhibition mechanism studies
2 Bivalent direct thrombin inhibitor class; reported ultra-high affinity binding context
3 Sequence template for recombinant anticoagulant development and variant engineering
4 Benchmark compound for comparing novel thrombin inhibitors in potency and stability assays

Why Hirudin HV1 Cannot Be Swapped with Other Hirudin Variants or Direct Thrombin Inhibitors


Although all hirudin variants share a common disulfide-stabilized N-terminal core and acidic C-terminal tail, substitution of HV1 with HV2, HV3, or non-hirudin DTIs introduces quantifiable differences in recombinant expression yield, post-translational sulfation status, thrombin affinity, and in vivo antithrombotic profile that directly affect experimental reproducibility and therapeutic development [1]. HV1 differs from HV2 by nine amino acid residues and from HV3 by ten residues including a C-terminal insertion; these sequence variations alter expression titers in heterologous systems by several-fold [2]. Compared with the synthetic DTI bivalirudin, HV1 achieves essentially irreversible thrombin blockade (Ki in the femtomolar range vs. nanomolar range), yielding fundamentally different pharmacodynamic profiles that preclude simple dose-for-dose substitution [3]. Even recombinant HV1 lacking Tyr-63 sulfation exhibits measurably weaker anticoagulant activity than its natural counterpart, demonstrating that post-translational status is a critical procurement specification [4].

Variant Sequence differences in HV2, HV3 alter expression yields and thrombin affinity; may not reproduce HV1 reference profiles.
Class Reversible nanomolar DTIs (e.g., bivalirudin) provide different pharmacodynamic profiles; binding reversibility and potency context may shift.
Modification Recombinant desulfo-HV1 (lacking Tyr-63 sulfate) may exhibit lower anticoagulant activity than natural sulfated HV1; sulfation status requires review.

Quantitative Differentiation of Hirudin HV1: Head-to-Head and Cross-Study Evidence for Scientific Procurement Decisions


Femtomolar vs. Nanomolar Thrombin Affinity: Hirudin HV1 Delivers ~1,600-Fold Tighter Binding Than the FDA-Approved DTI Bivalirudin

Recombinant desulfo-hirudin HV1 inhibits human α-thrombin with an equilibrium inhibition constant (Ki) of 0.2 pM [1]. In contrast, the clinically used bivalent DTI bivalirudin exhibits a Ki of 0.323 nM (323 pM) against thrombin, as determined in a fluorogenic enzyme assay [2]. This represents an approximately 1,600-fold difference in target affinity. Consistent with this binding difference, an in vitro head-to-head study of four thrombin inhibitors in thrombin generation assay (TGA) and thromboelastography (TEG) ranked potency as hirudin > dabigatran ≅ bivalirudin, with hirudin alone producing appreciable reductions in clot strength (maximal amplitude) in the absence of tissue plasminogen activator [3].

Thrombin affinity
Head-to-head
Ki 0.2 pM (HV1) vs 323 pM (bivalirudin)
Supports thrombin inhibition assay calibration and compound ranking
~1,600-fold difference reported; context for irreversible vs reversible binding comparison
Thrombin inhibition Anticoagulant potency Drug discovery

Potency Stack-Ranking in Human Plasma and Whole Blood: Hirudin HV1 Surpasses Dabigatran and Bivalirudin in Coagulation and Clot Strength Assays

In a direct comparative study using low tissue factor (1 pmol/L)-triggered thrombin generation assay (TGA) in human plasma and 1:8000 Recombiplastin-triggered thromboelastography (TEG) in whole blood, the three direct thrombin inhibitors prolonged TGA lag time and TEG clotting time (R) with a statistically determined potency stack-ranking of hirudin > dabigatran ≅ bivalirudin [1]. In TGA, 1–2 μmol/L hirudin or dabigatran resulted in complete inhibition of peak thrombin, slope, and endogenous thrombin potential, whereas bivalirudin had no effect on these parameters up to 10 μmol/L. In TEG, hirudin was the only DTI that reduced clot strength (maximal amplitude) appreciably without tissue plasminogen activator (tPA), indicating a unique ability to suppress thrombin-mediated clot formation independent of fibrinolysis [1].

Plasma/clot potency
Head-to-head
Hirudin > dabigatran ≈ bivalirudin
Reported ranking in human plasma TGA and whole-blood TEG supports potency calibration
Only hirudin reduced clot strength appreciably without tPA; unique profile in coagulation models
Coagulation Thromboelastography Thrombin generation

Recombinant Expression Yield: HV1 Outperforms HV2 in Heterologous Yeast Systems Under Identical Conditions

In a controlled comparison using the methylotrophic yeast Hansenula polymorpha, two hirudin expression cassettes (HV1 and HV2) were constructed using identical MOX promoter and mating factor α secretion signal. The expression level of HV1 was consistently higher than that of HV2 under similar conditions [1]. The highest HV1-producing strain yielded over 96 mg/L of biologically active hirudin in a 500-mL flask and 165 mg/L in a 5-L fermentor [1]. Independently, in Saccharomyces cerevisiae, HV1 expression achieved 30 ATU/mL in culture supernatant, which was higher than HV2 expressed in yeast and higher than HV1 expressed in prokaryotic systems [2].

Recombinant yield
Head-to-head
HV1 > HV2 under identical yeast expression conditions
Supports recombinant production selection; higher reported titers may reduce cost
96 mg/L (flask) and 165 mg/L (fermentor) for HV1 in H. polymorpha
Recombinant protein production Yeast expression Biomanufacturing

Tyr-63 Sulfation: Natural HV1 Exhibits Stronger Anticoagulant Activity Than Recombinant Desulfo-HV1 (Desirudin/Lepirudin Backbone)

Natural hirudin HV1 carries a sulfate group on Tyr-63 at the C-terminus. Recombinant HV1 produced in prokaryotic and yeast expression systems uniformly lacks this O-sulfation [1]. A comprehensive molecular dynamic and pharmacological study demonstrated that the anticoagulant effects of gene-recombinant (desulfo) hirudin are weaker than those of natural (sulfated) hirudin specifically because of the missing Tyr-63 sulfation [2]. The study identified that Asp61 of Hirudinaria manillensis hirudin variant 2 (HM2), which structurally corresponds to sulfated Tyr63 of HV1, is critical for thrombin inhibition; mutations adjacent to this position in HV1 significantly altered activated partial thromboplastin time, prothrombin time, and thrombin time, and decreased Ki and IC50 values [2].

Tyr-63 sulfation
Class-level
Natural (sulfated) > recombinant (desulfo) anticoagulant activity
Post-translational status influences assay potency; specify sulfation requirement for maximum activity
Structural basis reported; Asp61/Tyr63 region critical for thrombin inhibition
Post-translational modification Hirudin activity Protein engineering

Chemical Stability Fingerprint: Recombinant HV1 Degradation Kinetics Are Mapped Across pH 1–9.5 with Succinimide Formation at Asp33-Gly34 and Asp53-Gly54 as the Dominant Pathway

A dedicated pH-stability study of recombinant hirudin variant HV1 (rHir) at 50 °C across aqueous buffers from pH 1 to 9.5 revealed that rHir is most stable at neutral pH, with an intermediate stability plateau at slightly acidic pH [1]. Under slightly acidic conditions, succinimides represent the major degradation product, accounting for up to 40% of total degradation at Asp53-Gly54 (C-terminal tail) and Asp33-Gly34 (loop region) [1]. Around neutral pH, succinimide concentrations remain low due to further reaction via isoAsp formation. Both strongly acidic (pH < 3) and alkaline (pH > 8) conditions led to rapid rHir degradation [1]. A subsequent study demonstrated that zinc chloride-induced precipitation of rHV1 improved shelf-life t90% from 3 days to 23 days at 25 °C and from 147 days to 292 days at 4 °C compared to rHir solution [2].

Stability fingerprint
Supporting
t90% (25°C): 3 d (sol.) → 23 d (Zn-susp.) Max stable at neutral pH
Supports formulation pH specification and Zn-based stabilization screening
Succinimide at Asp33/53 up to 40% under acidic conditions; quality marker for batch testing
Protein stability Formulation development Quality control

High-Value Application Scenarios for Hirudin HV1 Driven by Quantitative Differentiation Evidence


Reference Standard for Thrombin Inhibition Potency Calibration in Anticoagulant Drug Discovery

Given its femtomolar Ki of 0.2 pM against human α-thrombin — the tightest binding among clinically relevant DTIs — HV1 serves as the upper-bound potency reference for calibrating thrombin inhibition assays [1]. Its demonstrated superiority over bivalirudin (~1,600-fold difference in Ki) and the potency stack-ranking of hirudin > dabigatran ≅ bivalirudin in human plasma and whole blood coagulation assays make HV1 the essential positive control when benchmarking novel anticoagulant candidates [2].

Template Sequence for Engineering Next-Generation Bivalent Direct Thrombin Inhibitors

HV1 is the foundational sequence from which FDA-approved desirudin and lepirudin are derived, and against which all engineered variants (e.g., CX-397, rHMg) are compared head-to-head for Ki, IC50, and in vivo antithrombotic efficacy [3]. The well-characterized structural basis of its thrombin interaction — including the critical role of sulfated Tyr-63 — provides a defined starting point for rational mutagenesis studies aiming to improve pharmacokinetics or reduce bleeding risk [4]. The higher recombinant expression yield of HV1 relative to HV2 in yeast expression platforms also makes it the more economical template for industrial-scale protein engineering campaigns [5].

In Vitro Coagulation Research Requiring Complete and Irreversible Thrombin Blockade

In thromboelastography, hirudin was the only DTI that reduced clot strength (maximal amplitude) appreciably without the addition of tissue plasminogen activator, reflecting its unique ability to suppress thrombin-mediated fibrin polymerization and platelet-driven clot retraction [2]. This property makes HV1 the inhibitor of choice for in vitro studies where residual thrombin activity would confound interpretation, such as investigating the thrombin dependence of platelet signaling, PAR receptor activation, or fibrin structure formation.

Formulation Feasibility Assessment for Parenteral Anticoagulant Development

The quantitatively mapped pH-dependent degradation profile of HV1 — with maximal stability at neutral pH and succinimide formation accounting for up to 40% of degradation under acidic conditions — enables rational formulation design with defined pH specifications [6]. The demonstrated extension of shelf-life t90% from 3 days to 23 days at 25 °C via zinc chloride precipitation provides a validated stabilization strategy that can be employed during preclinical formulation screening [7].

Application
Selection Property
Validation Focus
Thrombin inhibition calibration studies
Highest reported affinity context vs. clinical DTIs
Potency ranking in plasma and whole-blood assays
Bivalent DTI engineering template
Well-characterized sequence scaffold with sulfation-dependent activity
Tyr-63 variant activity and recombinant expression yield
Coagulation model studies
Unique clot-strength suppression without tPA requirement
Residual thrombin activity and fibrin polymerization endpoints
Formulation stability screening
Mapped pH-degradation profile and Zn-suspension stabilization strategy
Succinimide markers and shelf-life extension under research conditions
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